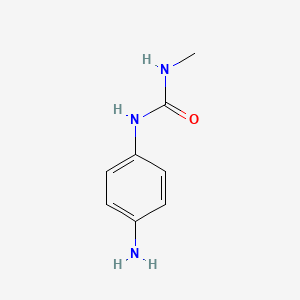

N-(4-aminophenyl)-N'-methylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

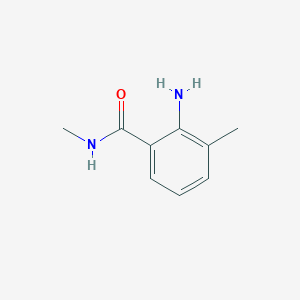

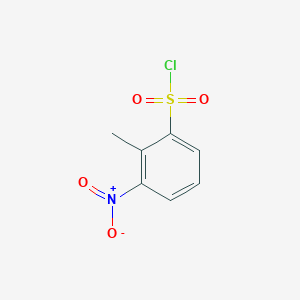

N-(4-aminophenyl)-N'-methylurea is a chemical compound that can be associated with the family of ureas, which are organic compounds featuring the carbonyl group connected to two amine groups. The compound is characterized by an amino group attached to a phenyl ring and a methyl group attached to the nitrogen of the urea functionality. Although the provided papers do not directly discuss N-(4-aminophenyl)-N'-methylurea, they do provide insights into related compounds and their synthesis, which can be informative for understanding the synthesis and properties of N-(4-aminophenyl)-N'-methylurea.

Synthesis Analysis

The synthesis of polyureas, as described in the first paper, involves the direct polycondensation of 4-aminophenyl ether with lithium carbonate, using triphenylphosphine and hexachloroethane as reagents in the presence of pyridine . This method could potentially be adapted for the synthesis of N-(4-aminophenyl)-N'-methylurea by using appropriate monomers and modifying the reaction conditions to favor the formation of low molecular weight compounds rather than polymers.

Molecular Structure Analysis

The second paper discusses a related compound, 1-[N-methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, which was characterized by various spectroscopic methods and single crystal X-ray crystallography . The molecular structure of this compound features an anti-disposition of the thioamide-N-H atoms and forms an L-shaped conformation. While this compound is a thiourea, the structural analysis techniques and findings could be relevant when considering the molecular structure of N-(4-aminophenyl)-N'-methylurea.

Chemical Reactions Analysis

The papers provided do not directly address the chemical reactions of N-(4-aminophenyl)-N'-methylurea. However, based on the general behavior of urea derivatives, it can be inferred that such compounds may engage in reactions typical of amine and carbonyl functional groups, such as nucleophilic addition or condensation reactions. The synthesis methods described for related compounds suggest that N-(4-aminophenyl)-N'-methylurea could also participate in polycondensation reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-aminophenyl)-N'-methylurea can be speculated based on the properties of similar compounds. For instance, the solubility, melting point, and stability of the compound may be influenced by the presence of the amino group and the aromatic ring. The compound described in the second paper exhibits specific intermolecular hydrogen bonding and molecular packing, which could also be relevant for the physical properties of N-(4-aminophenyl)-N'-methylurea .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Chemical Properties

- N-(4-Aminophenyl)-N'-methylurea, as a derivative in the phenylurea class, shares structural properties with compounds like metobromuron, a phenylurea herbicide. The crystal structure and chemical interactions in these compounds provide insights into their potential applications in various fields, including agricultural chemistry and material science (Kang, Kim, Kwon, & Kim, 2015).

Biological and Environmental Interactions

- Understanding the environmental and biological interactions of N-(4-Aminophenyl)-N'-methylurea derivatives helps in assessing their impact and potential uses. For instance, studies on the hydroxylation and metabolism of phenylurea herbicides by fungi and bacteria indicate the biological transformations these compounds undergo in natural settings, which is crucial for environmental safety assessments (Rønhede, Jensen, Rosendahl, Kragelund, Juhler, & Aamand, 2005).

Chemical Synthesis and Industrial Applications

- The synthesis processes of related compounds provide a framework for the development of N-(4-Aminophenyl)-N'-methylurea derivatives in industrial applications. For example, the direct polycondensation of similar aminophenyl ethers with lithium carbonate, leading to the creation of polyureas, demonstrates the compound's potential in polymer science (Kosaka, Watanabe, Sanui, & Ogata, 1986).

Potential in Medical and Pharmacological Research

- Though direct research on N-(4-Aminophenyl)-N'-methylurea in medical applications is limited, the study of structurally related compounds in medical fields, such as their roles in chemotherapy and pharmacodynamics, can be indicative of potential research directions for N-(4-Aminophenyl)-N'-methylurea (Zhou et al., 2008).

Eigenschaften

IUPAC Name |

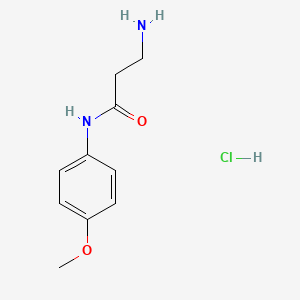

1-(4-aminophenyl)-3-methylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-10-8(12)11-7-4-2-6(9)3-5-7/h2-5H,9H2,1H3,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQRCDPOTCHWYAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552963 |

Source

|

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminophenyl)-N'-methylurea | |

CAS RN |

111087-13-9 |

Source

|

| Record name | N-(4-Aminophenyl)-N'-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1283825.png)